REACTION_CXSMILES
|
CN(C=[N:5][S:6]([CH2:9][CH2:10][C:11]([CH3:16])([CH3:15])[CH2:12][CH2:13][OH:14])(=[O:8])=[O:7])C.Cl[C:18]1[C:19]([CH3:27])=[CH:20][C:21]2[N:22]([N:24]=[CH:25][N:26]=2)[N:23]=1>>[CH3:16][C:11]([CH3:15])([CH2:10][CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:12][CH2:13][O:14][C:18]1[C:19]([CH3:27])=[CH:20][C:21]2[N:22]([N:24]=[CH:25][N:26]=2)[N:23]=1
|
Name
|
5-(N,N-dimethylaminomethylene)aminosulfonyl-3,3-dimethyl-1-pentanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=NS(=O)(=O)CCC(CCO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)N=CN2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reaction as in Example 6
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCOC=1C(=CC=2N(N1)N=CN2)C)(CCS(N)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |